molecular formula C14H12ClNO4 B1393592 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid CAS No. 1228551-82-3

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid

Cat. No.: B1393592
CAS No.: 1228551-82-3
M. Wt: 293.7 g/mol
InChI Key: VJKFXCBYZIKRNM-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid is a nicotinic acid derivative featuring a chloro substituent at the 5-position and a 4-ethoxyphenoxy group at the 2-position of the pyridine ring.

Properties

IUPAC Name

5-chloro-2-(4-ethoxyphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-2-19-10-3-5-11(6-4-10)20-13-12(14(17)18)7-9(15)8-16-13/h3-8H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKFXCBYZIKRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211596
Record name 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228551-82-3
Record name 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228551-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(4-ethoxyphenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential therapeutic effects and drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and research focus .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenoxy group or pyridine ring. Key examples include:

(a) 5-Chloro-2-(3-ethylphenoxy)nicotinic acid
  • Molecular Weight : 277.7 g/mol .
  • Substituents: A 3-ethylphenoxy group replaces the 4-ethoxyphenoxy moiety.
(b) 5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid
  • Molecular Weight : 264.66 g/mol .
  • Substituents: A methyl-substituted pyridinyloxy group replaces the phenoxy group.
  • Significance : The nitrogen in the pyridine ring may enhance hydrogen bonding, influencing receptor interactions.
(c) 5-Fluoro-2-hydroxynicotinic acid
  • Similarity Score : 0.79 (structural similarity) .
  • Substituents : Fluoro and hydroxyl groups at the 5- and 2-positions.
(d) 6-Chloro-2-hydroxynicotinic acid
  • Similarity Score : 0.71 .
  • Substituents : Chloro and hydroxyl groups at the 6- and 2-positions.
  • Significance : Positional isomerism of the chloro group may alter electronic distribution and biological target specificity.

Physicochemical Properties

Limited melting point (mp) and solubility data are available for analogs:

Compound Melting Point (°C) Key Features
4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3d) 204–208 Methoxy group enhances electron donation
5-Chloro-2-((4-chlorophenyl)amino)benzoic acid (3e) 227–230 Chloro substituent increases lipophilicity
5-Chloro-2-(3-ethylphenoxy)nicotinic acid Not reported Ethyl group adds steric hindrance
  • Trends : Electron-donating groups (e.g., methoxy) lower melting points compared to electron-withdrawing substituents (e.g., chloro) .

Biological Activity

5-Chloro-2-(4-ethoxyphenoxy)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom, an ethoxy group, and a phenoxy moiety. This compound has garnered attention for its potential biological activities, particularly in modulating various biochemical pathways and influencing enzyme activity. This article reviews the current understanding of its biological activity, including synthesis methods, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12ClNO3\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}_3

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling reactions that facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. The presence of the carboxylic acid group suggests potential for further transformations, such as esterification or amidation, enhancing its utility in chemical synthesis.

Biological Activity Overview

This compound exhibits significant biological activity through its interactions with specific enzymes and proteins. Key areas of biological activity include:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Enzyme Interaction Studies : Research indicates that this compound may serve as a lead for developing pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity suggests potential applications in treating metabolic disorders.
  • Antimicrobial Activity : In studies involving derivatives of nicotinic acid, certain compounds demonstrated significant antibacterial properties against pathogenic strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Molecular Docking Studies : Molecular docking analyses have been employed to predict the binding affinity of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.

Comparative Analysis with Similar Compounds

This compound can be compared with other nicotinic acid derivatives based on structural characteristics and biological activities. Notable similar compounds include:

Compound NameStructural FeaturesNotable Activity
2-{4-[(7-Chloro-2-quinoxalinyl)oxy]phenoxy}propionic acidChloroquinoxaline moietyPotent antitumor agent
Acylhydrazones derived from nicotinic acidVarious substitutions on hydrazoneAntibacterial against Gram-positive bacteria
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivativesOxadiazoline ring structureHigh antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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